

In-Depth Technical Guide: CL-82198 In Vitro Potency and IC50

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Compound of Interest

Compound Name: *cl-82198*

Cat. No.: *B7854478*

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This technical guide provides a comprehensive overview of the in vitro potency, IC50 values, and mechanism of action for **CL-82198**, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

CL-82198 is a synthetic, small-molecule inhibitor specifically designed to target MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.^[1] Its role in pathological processes such as osteoarthritis and cancer has made it a significant target for therapeutic intervention.^{[1][2]} **CL-82198** is noted for its high selectivity for MMP-13 over other metalloproteinases, making it a valuable tool for research and a candidate for further drug development.^[3]

In Vitro Potency and Selectivity

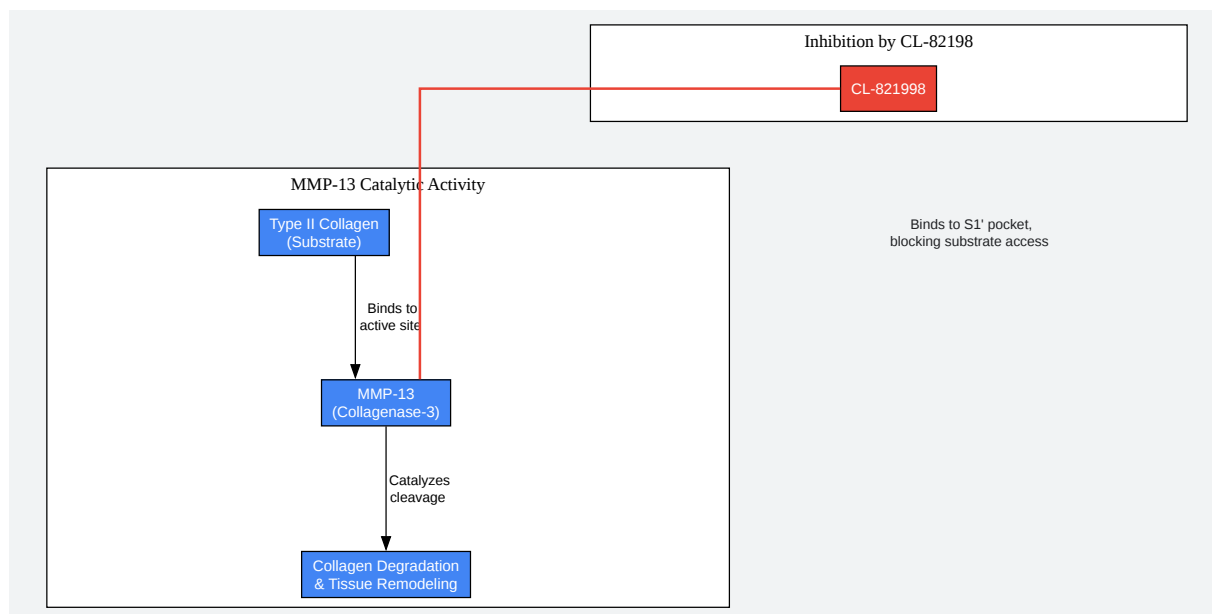
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.^[4] For **CL-82198**, studies have reported varying IC50 values against its primary target, MMP-13. The compound demonstrates high selectivity, with no significant inhibitory activity observed against other related enzymes at comparable concentrations.

Table 1: IC50 Values and Selectivity of **CL-82198**

Target Enzyme	IC50 Value	Source
MMP-13	3.2 μ M	[5]
MMP-13	10 μ M	[3][6]
MMP-1	No Activity	[3]
MMP-9	No Activity	[3]
TACE (TNF- α Converting Enzyme)	No Activity	[3]

Mechanism of Action

CL-82198 employs a distinct mechanism of inhibition. Unlike many MMP inhibitors that function by chelating the catalytic zinc ion in the enzyme's active site, **CL-82198** operates through a non-chelating mechanism. It achieves its selectivity by binding deeply within the entire S1' specificity pocket of MMP-13.[2][3] This unique binding mode, which involves docking with its morpholine ring adjacent to the catalytic zinc, is the structural basis for its high selectivity against other MMPs that lack a similarly shaped pocket.[3]



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Caption: Mechanism of MMP-13 inhibition by **CL-82198**.

Experimental Protocol: In Vitro MMP-13 Inhibition Assay

The determination of **CL-82198**'s IC₅₀ value is typically performed using a fluorogenic enzymatic assay. The following is a representative protocol.

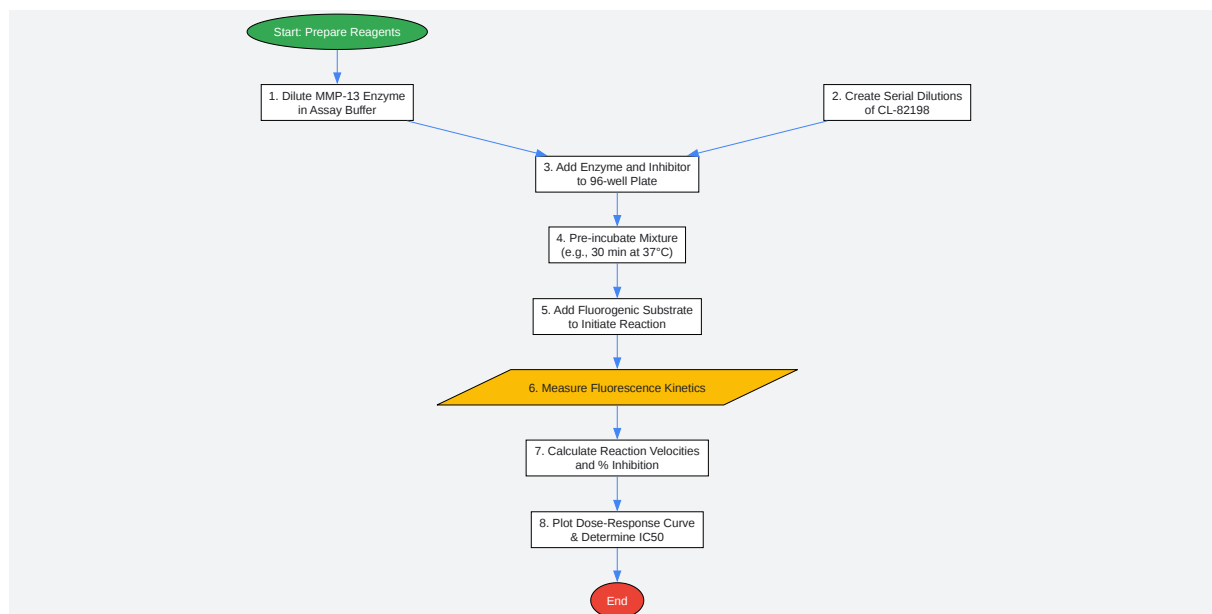
4.1. Materials and Reagents

- Recombinant human MMP-13 (catalytic domain)
- Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
- Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

- **CL-82198** (dissolved in DMSO)
- 96-well black microplates
- Fluorimeter capable of excitation/emission at ~325 nm/395 nm

4.2. Procedure

- **Enzyme Preparation:** Dilute the recombinant MMP-13 to the desired working concentration in the assay buffer.
- **Inhibitor Preparation:** Perform a serial dilution of the **CL-82198** stock solution in DMSO, followed by a further dilution in assay buffer to achieve the final test concentrations.
- **Incubation:** Add a fixed volume of the diluted MMP-13 enzyme to each well of the 96-well plate. Add an equal volume of the serially diluted **CL-82198** or vehicle control (DMSO in assay buffer) to the respective wells.
- **Pre-incubation:** Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
- **Reaction Initiation:** Add a fixed volume of the fluorogenic substrate to each well to initiate the enzymatic reaction.
- **Kinetic Measurement:** Immediately place the plate in a pre-warmed fluorimeter. Measure the increase in fluorescence intensity over time. The cleavage of the substrate by MMP-13 separates the fluorophore (Mca) from the quencher (Dpa), resulting in a quantifiable signal.
- **Data Analysis:** Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] \times 100$ against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for determining the IC₅₀ of **CL-82198**.

Additional In Vitro Cellular Effects

Beyond direct enzymatic inhibition, **CL-82198** has demonstrated activity in various cell-based assays, highlighting its potential to modulate cellular processes relevant to disease.

Table 2: Summary of Reported In Vitro Cellular Activities of **CL-82198**

Cell Line	Concentration	Incubation Time	Observed Effect	Source
LS174 (Colon Carcinoma)	10 μ M	24 hours	Significantly reduced cell migration.	[2] [7]
Hepatic Stellate Cells	Not specified	Not specified	Decreased protein levels of CTGF and TGF- β 1.	[2] [7]

Conclusion

CL-82198 is a potent and highly selective in vitro inhibitor of MMP-13. Its efficacy is attributed to a unique, non-chelating binding mechanism within the S1' pocket of the enzyme. With reported IC₅₀ values in the low micromolar range (3.2 μ M to 10 μ M), it serves as a critical reference compound for studying the biological roles of MMP-13 and for the development of therapeutics targeting matrix degradation pathologies. Further investigations in cellular models have confirmed its ability to modulate cell migration and the expression of profibrotic proteins.

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